

# Application Notes and Protocols: Generating KLK14 Knockout Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

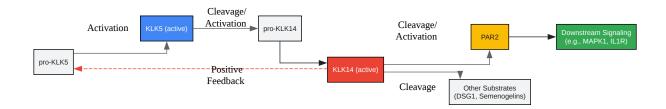
Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the kallikrein family.[1] It is involved in diverse physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[2][3] KLK14 is implicated in the development of aggressive prostate cancer and may serve as a therapeutic target.[1] The generation of knockout (KO) mouse models for the Klk14 gene is a critical step in elucidating its in vivo functions and for testing the efficacy of KLK14-targeting therapeutics.

This document provides detailed protocols and application notes for the generation and initial characterization of Klk14 knockout mouse models using the CRISPR/Cas9 system.

### **Section 1: KLK14 Signaling and Activation Cascade**

KLK14 is part of a complex proteolytic cascade. It is produced as an inactive zymogen and is activated by KLK5. Once active, KLK14 can activate other kallikreins, including pro-KLK5, creating a positive feedback loop.[4] One of its most significant substrates is the Protease-Activated Receptor 2 (PAR2), which is involved in various signaling pathways.[2][4] In prostate cancer, KLK14 has been shown to be involved with the mitogen-activated protein kinase 1 (MAPK1) and interleukin 1 receptor pathways.[1]





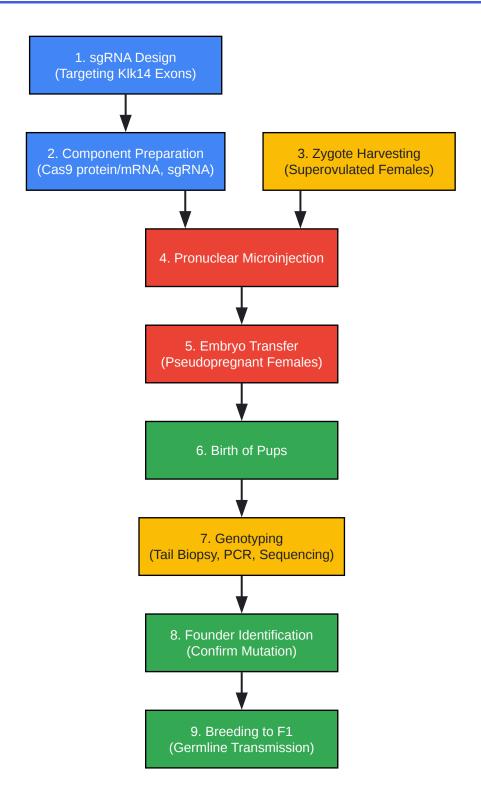
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KLK14 activation cascade and key substrate interactions.

# Section 2: Experimental Workflow for Generating Klk14 KO Mice

The generation of Klk14 knockout mice can be efficiently achieved using CRISPR/Cas9 technology by direct microinjection into zygotes.[5][6] This approach avoids the lengthy process of using embryonic stem cells and significantly shortens the timeline for producing founder mice.[7][8] The overall workflow involves sgRNA design, preparation of CRISPR components, microinjection, embryo transfer, and identification of founder animals.





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Workflow for CRISPR/Cas9-mediated generation of Klk14 KO mice.

### **Section 3: Detailed Experimental Protocols**



## Protocol 3.1: Design and Synthesis of sgRNA for Mouse Klk14

- Target Selection: Identify the genomic locus of the mouse Klk14 gene (MGI:2447564).[9]
   Target an early exon (e.g., Exon 1 or 2) to maximize the chance of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.
   [10]
- sgRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify
  potential 20-base pair sgRNA sequences. Select sequences that are immediately upstream
  of a Protospacer Adjacent Motif (PAM) sequence ('NGG'). Choose 2-3 top-scoring guides
  with high on-target efficiency and low predicted off-target effects.
- Synthesis: Synthesize the sgRNAs using a commercially available in vitro transcription kit or order synthetic sgRNAs. Purify and validate the integrity of the sgRNA via gel electrophoresis.

# Protocol 3.2: CRISPR/Cas9-mediated Knockout via Zygote Microinjection

This protocol is adapted from standard procedures for generating knockout mice.[5][7]

- Animal Preparation:
  - Superovulate female mice (e.g., C57BL/6J strain) via intraperitoneal injections of Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic Gonadotropin (hCG).
  - Mate superovulated females with stud males immediately after hCG injection.
  - Prepare vasectomized males for mating with females to be used as pseudopregnant recipients for embryo transfer.
- Zygote Collection: On the following day (0.5 dpc), euthanize successfully mated females (identified by a copulatory plug) and collect fertilized zygotes from the oviducts.



- Microinjection Mix Preparation: Prepare the injection mix containing Cas9 protein (or mRNA) and the validated sgRNA(s) in an appropriate injection buffer. A typical concentration is 100 ng/µl Cas9 protein and 50 ng/µl sgRNA.
- Microinjection: Using a microinjection microscope setup, inject the CRISPR/Cas9 mix into the pronucleus of the collected zygotes.
- Embryo Culture and Transfer:
  - Culture the microinjected zygotes overnight in M16 medium to the two-cell stage.
  - Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient females.[7]

#### **Protocol 3.3: Genotyping for Founder Identification**

- Sample Collection: At 2-3 weeks of age, obtain tissue samples (e.g., tail tip or ear punch)
   from all potential founder pups.
- Genomic DNA Extraction: Extract genomic DNA (gDNA) using a standard lysis buffer with Proteinase K, followed by isopropanol precipitation or a commercial DNA extraction kit.[11]
   [12]
- PCR Amplification:
  - Design PCR primers that flank the sgRNA target site in the Klk14 gene, amplifying a region of approximately 300-500 bp.
  - Perform PCR on the gDNA from each pup. Include wild-type and no-template controls.
- Mutation Detection:
  - Gel Electrophoresis: Run the PCR products on an agarose gel. Insertions or deletions (indels) at the target site may be visible as a size shift compared to the wild-type band.
  - T7 Endonuclease I (T7E1) Assay: For smaller indels not visible on a standard gel,
     denature and re-anneal the PCR products to form heteroduplexes. Digest with T7E1,



which cleaves mismatched DNA. Analyze the products by gel electrophoresis; cleavage products indicate the presence of a mutation.[7]

 Sanger Sequencing: Purify the PCR products from positive founders and send for Sanger sequencing to confirm the exact nature of the indel and verify a frameshift mutation.

### Section 4: Phenotypic Analysis and Illustrative Data

While a comprehensive phenotypic profile of a Klk14 knockout mouse is not extensively published, data from transgenic overexpression models and the known functions of KLK14 can guide the analysis.[13] Overexpression of KLK14 in mice leads to significant hair shaft defects and skin inflammation.[13] KLK14 is also involved in prostate cancer progression.[1] Therefore, analysis should focus on skin, hair, and prostate gland homeostasis.

### **Table 1: Illustrative Phenotypic Data for Klk14 KO Mice**

(Note: The following data are hypothetical examples for illustrative purposes.)

Parameter	Wild-Type (WT)	Klk14 KO (Homozygous)
Skin Histology		
Epidermal Thickness (μm)	25.3 ± 2.1	24.8 ± 2.5
Hair Follicle Density (per mm²)	15.6 ± 1.8	15.9 ± 2.0
Inflammatory Cell Infiltrate	Negative	Negative
Prostate Histology (Aged Mice)		
Glandular Hyperplasia Score	1.2 ± 0.4	1.1 ± 0.3
Fibrosis Score	0.8 ± 0.2	0.9 ± 0.2
Reproductive Analysis		
Litter Size	7.1 ± 1.5	6.9 ± 1.8
Seminal Plug Formation	Normal	Normal



## Table 2: Illustrative qPCR Analysis of Related Genes in Prostate Tissue

(Note: The following data are hypothetical examples for illustrative purposes.)

Gene	Fold Change in Klk14 KO vs. WT (Mean ± SEM)
Klk5	1.05 ± 0.12
F2r (PAR2)	$0.98 \pm 0.09$
Mmp9	1.10 ± 0.15
II1r1	0.95 ± 0.11

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